molecular formula C32H27NO2 B14362949 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline CAS No. 91175-19-8

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline

Cat. No.: B14362949
CAS No.: 91175-19-8
M. Wt: 457.6 g/mol
InChI Key: QDXCMIDMLVCQNC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline is an organic compound with a complex structure that includes methoxy groups, phenyl rings, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

91175-19-8

Molecular Formula

C32H27NO2

Molecular Weight

457.6 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-(2-naphthalen-1-ylethenyl)aniline

InChI

InChI=1S/C32H27NO2/c1-34-30-20-16-28(17-21-30)33(29-18-22-31(35-2)23-19-29)27-14-11-24(12-15-27)10-13-26-8-5-7-25-6-3-4-9-32(25)26/h3-23H,1-2H3

InChI Key

QDXCMIDMLVCQNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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